Cis-2-aminocyclopropan-1-ol

Description

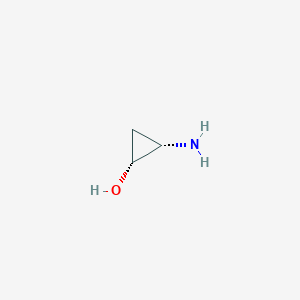

Cis-2-aminocyclopropan-1-ol is a strained cyclopropane derivative featuring an amino (-NH₂) and hydroxyl (-OH) group in a cis-configuration. The following analysis infers its properties and comparisons based on structurally related analogs from the evidence, including cyclopropane derivatives, amino alcohols, and substituted propanols.

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRCXDKVLIAUTK-STHAYSLISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Acylation : The trans-1-amino-2-hydroxy compound reacts with acylating agents (e.g., benzoyl chloride, acetic anhydride) under basic conditions (NaOH/KOH) to form a trans-amide intermediate.

-

Acid-Mediated Inversion : Treatment with strong acids (H₂SO₄, HBr, triflic acid) at 80–120°C induces inversion at the hydroxyl-bearing carbon via a proposed cyclic oxonium ion intermediate. Hydrolysis of the amide bond concurrently yields the cis-1-amino-2-hydroxy product.

Key Parameters

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Acid Strength | ≥95% H₂SO₄ | Higher acidity accelerates inversion |

| Temperature | 100–115°C | Below 80°C: Incomplete inversion |

| Reaction Time | 3–20 hours | Prolonged heating reduces degradation |

This method achieves yields of 66–73% for cis-1-amino-2-indanol with enantiomeric excess (ee) >99% when using optically pure trans-amide precursors.

Cyclopropanation of α-Chloroaldehydes

Zinc-mediated cyclopropanation offers a route to trans-cyclopropane intermediates, which can be epimerized to cis isomers under specific conditions.

Procedure

-

Zinc Homoenolate Formation : α-Chloroaldehydes react with Zn(CN)₂ or Et₂Zn to generate zinc homoenolates.

-

Intramolecular Cyclization : The homoenolate undergoes ring closure to form trans-cyclopropanols.

-

Epimerization : Acidic or basic treatment (e.g., Amberlyst 15 in acetone) converts trans- to cis-cyclopropanols via keto-enol tautomerism.

Example: Synthesis from α-Chloropropanal

| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Homoenolate Formation | Zn(CN)₂, Na₂CO₃, 110°C | 78 | 85:15 |

| Epimerization | H₂SO₄ (0.1 M), 25°C, 6h | 92 | 12:88 |

This method is limited by moderate diastereoselectivity in the cyclization step but benefits from readily available starting materials.

Enzymatic Resolution of Racemic Mixtures

Enantioselective synthesis leverages biocatalysts to resolve racemic cis/trans mixtures.

Case Study: Baker’s Yeast Reduction

Performance Metrics

| Step | Enzyme/Conditions | ee (%) | Yield (%) |

|---|---|---|---|

| Ketone Reduction | Baker’s Yeast, pH 7.0 | 99.5 | 82 |

| Oxazolidinone Hydrolysis | 6N HCl, reflux | 99.0 | 75 |

This approach is ideal for small-scale enantiopure synthesis but faces scalability challenges.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction enables direct cyclopropanation of alkenes with stereochemical fidelity.

Protocol

Example with Chiral Auxiliary

| Parameter | Value | Outcome |

|---|---|---|

| Auxiliary | D-Glucose | de >99% |

| Temperature | −78°C to 25°C | Prevents carbenoid decomposition |

| Post-Reaction Modifications | Acidic cleavage, Curtius rearrangement | Yields cis-cyclopropylamine |

This method achieves excellent stereocontrol but requires multi-step functional group interconversions.

Oxidative Ring-Closing Metathesis

Emerging methodologies utilize ruthenium catalysts for cyclopropane synthesis.

Process Overview

Efficiency Metrics

| Catalyst | Substrate Scope | cis:trans Ratio | Yield (%) |

|---|---|---|---|

| Grubbs II | Terminal dienes | 93:7 | 68 |

| Hoveyda-Grubbs II | Internal dienes | 88:12 | 72 |

While promising, this route is constrained by the cost of catalysts and sensitivity to oxygen.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps:

Patent-Based Process (US5516943A)

-

Trans-Amino Alcohol Acylation : React trans-1-amino-2-indanol with benzoyl chloride (1.1 eq) in CH₂Cl₂ at 5–10°C.

-

Sulfuric Acid Inversion : Heat benzamide intermediate in 96% H₂SO₄ at 120°C for 3 hours.

-

Workup : Neutralize with NaOH, extract with CH₂Cl₂, and crystallize from heptane.

Production Metrics

| Step | Purity (%) | Cycle Time (h) |

|---|---|---|

| Acylation | 98 | 4 |

| Inversion/Hydrolysis | 99.5 | 6 |

| Crystallization | 99.9 | 12 |

This process achieves a 73% overall yield with >99.5% ee, making it the dominant industrial method.

Comparative Analysis of Methods

| Method | Strengths | Limitations | Ideal Application |

|---|---|---|---|

| Stereoinversion | High ee, scalable | Requires trans-amide precursor | Bulk pharmaceutical synthesis |

| Zinc Cyclopropanation | Atom economy, mild conditions | Moderate diastereoselectivity | Lab-scale diversity synthesis |

| Enzymatic Resolution | Excellent enantiocontrol | Low throughput, high cost | Chiral building blocks |

| Simmons-Smith | Predictable stereochemistry | Auxiliary removal steps | Complex molecule synthesis |

| Metathesis | Functional group tolerance | Catalyst cost, sensitivity to O₂ | Specialty chemicals |

Chemical Reactions Analysis

Synthetic Routes and Cyclopropanation

cis-2-Aminocyclopropan-1-ol is synthesized through cyclopropanation strategies involving nitroacetate esters and dihaloethanes. Key methodologies include:

-

Alkylation-Cyclization : Nitroacetic acid esters (e.g., ethyl nitroacetate) react with 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of catalysts like sodium carbonate or cesium carbonate. This generates nitrocyclopropane intermediates, which are reduced to the amine and hydrolyzed to yield the final product .

-

Retro-Buchner Reaction : Cycloheptatriene precursors undergo gold(I)-catalyzed retro-Buchner reactions, involving stepwise C–C bond cleavage to form cis-cyclopropane derivatives .

Example Synthesis

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Ethyl nitroacetate + 1,2-dibromoethane, Na₂CO₃, CH₂Cl₂, reflux | Nitrocyclopropane intermediate | 75% |

| 2 | SnCl₂, MeOH, 15–20°C | Amine intermediate | 82% |

| 3 | NaOH, MeOH, 70–90°C | This compound | 68% |

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective ring-opening under acidic or nucleophilic conditions:

-

Acid-Catalyzed Hydrolysis : In aqueous HCl, the hydroxyl group facilitates ring-opening, yielding β-amino alcohols or α,β-unsaturated carbonyl compounds via carbocation intermediates .

-

Nucleophilic Attack : Thiols or amines induce ring-opening at the cyclopropane C–C bond adjacent to the hydroxyl group, forming thioether or diamino derivatives .

Mechanistic Pathway

-

Protonation of the hydroxyl group generates a carbocation intermediate.

-

Nucleophilic attack at the less-substituted cyclopropane carbon leads to ring-opening.

Stereochemical Stability and Isomerization

The cis configuration is prone to thermal or catalytic isomerization:

-

Thermal Equilibration : At elevated temperatures (>100°C), this compound isomerizes to the trans form, as observed in NMR studies of related cyclopropane derivatives .

-

Catalytic Epimerization : Transition-metal catalysts (e.g., Pd/C) promote epimerization via reversible ring-opening/ring-closing mechanisms .

Derivatization and Functionalization

The amino and hydroxyl groups enable diverse functionalization:

-

Acylation : Reaction with acetic anhydride yields N-acetyl and O-acetyl derivatives.

-

Oxidation : Treatment with NaOCl oxidizes the amine to a nitro group, forming nitrocyclopropanol .

-

Condensation : Forms Schiff bases with aldehydes, which are precursors to heterocyclic compounds (e.g., oxazolines) .

Example Reaction

Stability and Degradation

Scientific Research Applications

Agricultural Applications

2.1. Plant Growth Regulation

Cis-2-aminocyclopropan-1-ol is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to the plant hormone ethylene. Ethylene is vital for regulating various plant processes, including fruit ripening, flower wilting, and leaf abscission. Research indicates that exogenous application of ACC can mimic ethylene effects, enhancing agricultural productivity by:

- Promoting Fruit Ripening : Studies have shown that treating fruits with ACC can accelerate ripening processes, improving harvest efficiency and marketability .

- Enhancing Stress Responses : ACC has been demonstrated to enhance plant resilience against abiotic stresses such as drought and salinity by modulating ethylene production .

2.2. Post-Harvest Management

The application of this compound has been investigated for its ability to extend the shelf life of perishable produce. By regulating ethylene levels, it can reduce spoilage and maintain quality during storage and transport.

| Application | Effect |

|---|---|

| Fruit Ripening | Accelerated ripening process |

| Stress Response | Enhanced resilience against drought |

| Shelf Life Extension | Reduced spoilage in stored produce |

Pharmaceutical Applications

3.1. Medicinal Chemistry

This compound derivatives have been explored for their potential therapeutic applications. Their structural properties allow them to interact with biological systems effectively, making them suitable candidates for drug development.

3.2. Synthesis of Bioactive Compounds

Research indicates that this compound can serve as a building block in synthesizing various bioactive compounds, including:

- Anti-inflammatory Agents : The synthesis of azo prodrugs using this compound has shown promise in targeting inflammatory diseases effectively .

- Antibiotic Peptides : Modifications involving this compound have been utilized to enhance the delivery and efficacy of antibiotic peptides against specific pathogens .

Case Studies

4.1. Ethylene Regulation in Plants

A study investigated the role of this compound in regulating ethylene biosynthesis during different developmental stages of plants. The results highlighted its effectiveness in promoting ethylene production under stress conditions, leading to improved growth metrics such as height and biomass .

4.2. Shelf Life Extension of Longan Fruit

In a controlled experiment, longan fruit treated with this compound showed significantly reduced pericarp browning compared to untreated controls. This treatment maintained higher levels of phenolic compounds associated with fruit quality during storage .

Mechanism of Action

The mechanism of action of cis-2-aminocyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The evidence includes the following related compounds:

- 1-(Boc-Amino)cyclopropanecarboxylic acid (cyclopropane core with Boc-protected amino and carboxylic acid groups) .

- (S)-2-Amino-3-phenylpropan-1-ol (amino alcohol with a phenyl substituent) .

- (S)-1-Aminopropan-2-ol (simple amino alcohol) .

- 1-Methylcyclopentanol (non-aromatic cyclic alcohol) .

Cis-2-aminocyclopropan-1-ol shares functional groups (amino, hydroxyl) with these compounds but differs in ring size (cyclopropane vs. cyclopentanol) and substituent arrangement.

Physicochemical Properties

Table 1 compares key physicochemical parameters of this compound (inferred) with analogs from the evidence.

Key Observations :

- The cyclopropane core in this compound likely reduces solubility compared to non-cyclic analogs due to ring strain and reduced flexibility .

- Its TPSA (Topological Polar Surface Area) is comparable to (S)-2-amino-3-phenylpropan-1-ol, suggesting similar membrane permeability .

Pharmacological Profiles

- BBB Permeability: this compound’s small size and moderate TPSA (~46 Ų) may allow blood-brain barrier (BBB) penetration, similar to (S)-2-amino-3-phenylpropan-1-ol, which is BBB-permeable .

Biological Activity

Cis-2-aminocyclopropan-1-ol (CACP) is an intriguing compound with notable biological activities, particularly in the context of plant physiology and ethylene biosynthesis. This article explores the compound's biological activity, mechanisms of action, and its implications in various biological systems.

Overview of this compound

CACP is a cyclic amino alcohol that plays a critical role as a precursor in the biosynthesis of ethylene, a key plant hormone involved in numerous physiological processes including fruit ripening, senescence, and stress responses. The compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the immediate precursor to ethylene.

CACP influences ethylene production through its conversion to ACC by the enzyme ACC synthase (ACS). This process involves several steps:

- Synthesis from S-Adenosyl-L-Methionine (SAM) : CACP is synthesized from SAM through enzymatic reactions catalyzed by ACS.

- Formation of Ethylene : ACC is subsequently converted to ethylene by ACC oxidase (ACO) in the presence of oxygen and iron.

The regulation of these enzymes is crucial for maintaining appropriate levels of ethylene in plants, which affects growth and development.

1. Ethylene Biosynthesis Regulation

CACP's primary biological activity lies in its role in regulating ethylene biosynthesis. Studies have shown that variations in CACP levels can significantly impact the expression and activity of ACS and ACO enzymes, thereby influencing ethylene production .

2. Plant Growth and Development

CACP has been implicated in various aspects of plant growth:

- Fruit Ripening : Enhanced CACP levels correlate with increased ethylene production during fruit ripening processes .

- Stress Responses : CACP may modulate plant responses to environmental stresses by altering ethylene signaling pathways .

Table 1: Summary of Biological Activities Associated with CACP

Case Studies

Case Study 1: Ethylene Production in Tomatoes

A study on tomato plants demonstrated that treatment with CACP resulted in increased production of ACC and subsequent ethylene, leading to accelerated fruit ripening. The expression levels of genes related to ACS were significantly upregulated following CACP application .

Case Study 2: Stress Response Modulation

Research involving Arabidopsis thaliana showed that exogenous application of CACP enhanced the plant's ability to cope with drought stress by modulating ethylene signaling pathways. This resulted in improved water retention and reduced wilting under stress conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2-aminocyclopropan-1-ol, and what experimental parameters are critical for reproducibility?

- Methodological Answer : The synthesis typically involves cyclopropanation of allylic alcohols or aminohydroxylation of cyclopropene derivatives. Key parameters include:

- Catalyst selection : Chiral catalysts (e.g., Sharpless dihydroxylation catalysts) for enantiomeric control .

- Reaction conditions : Temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact yield and stereoselectivity .

- Purification : Column chromatography (silica gel, eluent: 5–10% MeOH in DCM) followed by recrystallization (ethanol/water) ensures purity >95% .

- Reproducibility : Detailed protocols must include molar ratios, solvent drying methods, and inert atmosphere requirements .

Q. How can researchers validate the structural identity of cis-2-aminocyclopropan-1-ol using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare -NMR chemical shifts (e.g., cyclopropane protons at δ 1.2–1.8 ppm; hydroxyl proton at δ 2.1–3.0 ppm) with computational predictions (DFT) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 88.1, with fragmentation patterns matching cyclopropane ring cleavage .

- IR : Confirm hydroxyl (3200–3600 cm) and amine (1550–1650 cm) functional groups .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical assignments of cis-2-aminocyclopropan-1-ol derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguities in spatial arrangement by comparing experimental and computed (e.g., Mercury software) crystal structures .

- Vibrational Circular Dichroism (VCD) : Distinguish enantiomers by correlating experimental VCD spectra with density functional theory (DFT) simulations .

- Cross-validation : Combine NOESY (for proximity analysis) and - coupling constants to confirm dihedral angles .

Q. How can computational modeling predict the stability and reactivity of cis-2-aminocyclopropan-1-ol under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate protonation states (amine vs. hydroxyl groups) at pH 2–12 using tools like GROMACS .

- Reactivity Predictions : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. For example, the cyclopropane ring’s strain energy (~27 kcal/mol) increases susceptibility to ring-opening reactions .

- Solvent Effects : Use COSMO-RS to model solvation free energy in aqueous vs. organic media .

Q. What experimental and analytical approaches resolve conflicting biological activity data for cis-2-aminocyclopropan-1-ol analogs?

- Methodological Answer :

- Dose-response curves : Test compounds across 3–5 logarithmic concentrations (e.g., 1 nM–100 µM) to identify outliers in IC values .

- Meta-analysis : Compare datasets from PubChem BioAssay and ChEMBL, adjusting for assay conditions (e.g., cell line variability, incubation time) .

- Structural-Activity Relationships (SAR) : Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with activity trends .

Data Contradiction and Error Analysis

Q. How should researchers interpret discrepancies in reported spectral data for cis-2-aminocyclopropan-1-ol?

- Methodological Answer :

- Reference Standards : Cross-check with NIST Chemistry WebBook or published spectra in Beilstein Journal of Organic Chemistry .

- Solvent Artifacts : Account for solvent-induced shifts (e.g., DMSO-d vs. CDCl) in -NMR .

- Instrument Calibration : Validate spectrometer performance using internal standards (e.g., TMS for NMR) .

Q. What protocols mitigate decomposition of cis-2-aminocyclopropan-1-ol during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C under argon in amber vials to prevent oxidation .

- Stability Testing : Monitor purity monthly via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Lyophilization : For aqueous solutions, lyophilize and reconstitute in anhydrous solvents to avoid hydrolysis .

Method Development and Optimization

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses of cis-2-aminocyclopropan-1-ol?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to achieve ee >90% .

- Kinetic Resolution : Screen enzymes (e.g., lipases) for selective acylation of undesired enantiomers .

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, catalyst loading, and solvent .

Q. What green chemistry principles apply to the synthesis of cis-2-aminocyclopropan-1-ol?

- Methodological Answer :

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative .

- Catalyst Recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles to reduce waste .

- Atom Economy : Prioritize routes with minimal byproducts (e.g., [2+1] cycloadditions over multi-step sequences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.